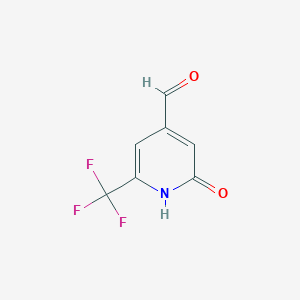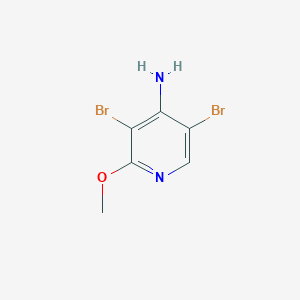![molecular formula C12H24ClNO2S B1403649 4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-70-9](/img/structure/B1403649.png)
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride, also known as CSPH or SR-49059, is a chemical compound primarily used in research settings. It has a CAS Number of 1864016-67-0 and a molecular weight of 267.82 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(cyclohexylsulfonyl)piperidine hydrochloride . The InChI code is 1S/C11H21NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H .Physical And Chemical Properties Analysis
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 267.82 .Scientific Research Applications
Crystal Structure Analysis
The study by Aydinli et al. (2010) focused on the synthesis and crystal structure determination of compounds closely related to "4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride." The research highlights how crystallography can be used to understand the molecular configurations and interactions of such compounds, providing insights into their physical properties and potential applications in materials science (Aydinli, Sayil, & Ibiş, 2010).
Receptor Ligand Construction
Research by Kuklish et al. (2006) explored the construction of melanocortin 4 receptor (MC4R) ligands using derivatives of piperidine, indicating the potential of "4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride" analogs in developing therapeutic agents. This work showcases the chemical versatility of piperidine derivatives in medicinal chemistry and receptor studies (Kuklish et al., 2006).
Synthetic Methodologies
Arnold et al. (2003) discussed a synthetic methodology involving nucleophile-promoted alkyne-iminium ion cyclizations, utilizing piperidine derivatives. Such methodologies could be instrumental in the synthesis of complex organic molecules, including analogs of "4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride," for various research and industrial applications (Arnold, Overman, Sharp, & Witschel, 2003).
Antimicrobial Activity
Vinaya et al. (2009) synthesized and evaluated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting Lycopersicon esculentum (tomato plants), highlighting the potential of piperidine derivatives in addressing agricultural pathogens and diseases (Vinaya et al., 2009).
Material Properties
Nath et al. (2016) detailed the synthesis and characterization of metal complexes derived from 4-methyl-piperidine-carbodithioate, indicating potential applications in materials science, specifically in thermal analysis, redox behavior, and fluorescence properties. Such research underscores the broad applicability of piperidine derivatives in developing new materials with unique properties (Nath et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDADBUGCWWOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



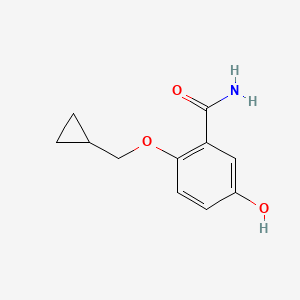
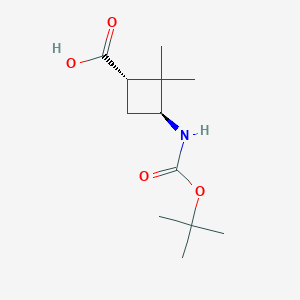
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)
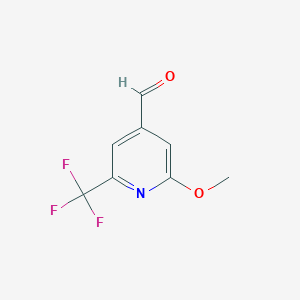
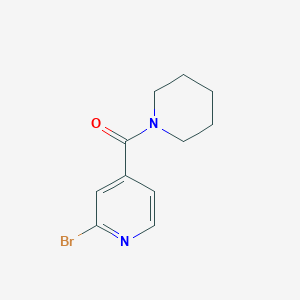
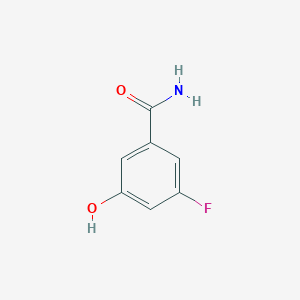
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)
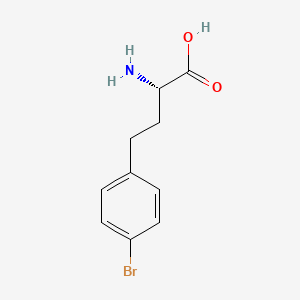
![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)


